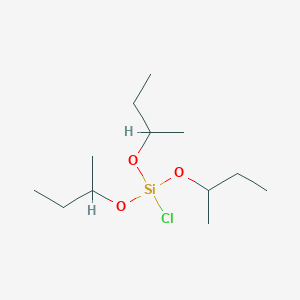

tri(butan-2-yloxy)-chlorosilane

Description

Tri(butan-2-yloxy)-chlorosilane (CAS: 18105-63-0) is an organosilicon compound with the molecular formula C₁₂H₂₇ClO₃Si and a molecular weight of 282.879 g/mol. Its IUPAC name reflects its structure: a silicon atom bonded to one chlorine atom and three butan-2-yloxy groups (–O–CH(CH₂CH₃)₂). Key physical properties include a boiling point of 262.4°C, flash point of 94.4°C, and density of 0.962 g/cm³ . The compound is characterized by branched alkoxy substituents, which confer steric bulk and moderate reactivity compared to simpler chlorosilanes.

For example, silicon tetrachloride (SiCl₄) may react with butan-2-ol under controlled conditions to replace three chlorine atoms with butan-2-yloxy groups. Such reactions typically require catalysts (e.g., AlCl₃) or elevated temperatures to overcome steric hindrance from bulky substituents .

Applications: The compound’s steric bulk and hydrolytic stability (relative to smaller chlorosilanes) make it suitable for specialized applications, such as:

- Surface modification: Functionalizing materials requiring controlled hydrophobicity.

- Polymer chemistry: Acting as a chain-terminating agent or cross-linker in silicophosphate hybrid materials .

- Catalysis: Serving as an additive in nickel-catalyzed reductive couplings, where its steric effects may influence reaction pathways .

Properties

CAS No. |

18105-63-0 |

|---|---|

Molecular Formula |

C12H27ClO3Si |

Molecular Weight |

282.88 g/mol |

IUPAC Name |

tri(butan-2-yloxy)-chlorosilane |

InChI |

InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |

InChI Key |

OTFBCBZYTKQAAB-UHFFFAOYSA-N |

SMILES |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |

Canonical SMILES |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |

Other CAS No. |

18105-63-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of silane, chlorotris(1-methylpropoxy)- typically involves the reaction of silicon tetrachloride with 1-methylpropoxy alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with 1-methylpropoxy groups.

Industrial Production Methods: In an industrial setting, the production of silane, chlorotris(1-methylpropoxy)- is scaled up using large reactors where silicon tetrachloride and 1-methylpropoxy alcohol are continuously fed into the system. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tri(butan-2-yloxy)-chlorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines are used in the presence of a catalyst.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various functionalized silanes.

Scientific Research Applications

tri(butan-2-yloxy)-chlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Employed in the modification of surfaces for biological assays.

Medicine: Utilized in the development of drug delivery systems.

Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of silane, chlorotris(1-methylpropoxy)- involves the formation of strong covalent bonds between silicon and other elements, such as oxygen or carbon. This bonding capability allows the compound to modify surfaces and enhance the properties of materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

Comparison with Similar Chlorosilane Compounds

Structural and Functional Analogues

A comparative analysis with structurally related chlorosilanes highlights differences in reactivity, physical properties, and industrial utility:

Key Observations :

- Reactivity : Smaller chlorosilanes (e.g., TMCS) exhibit faster hydrolysis and higher electrophilicity due to minimal steric hindrance. In contrast, this compound’s branched alkoxy groups slow hydrolysis, enabling controlled reactivity in moisture-sensitive applications .

- Thermal Stability : Bulky substituents (e.g., isopropyl or butan-2-yloxy) enhance thermal stability, making these compounds suitable for high-temperature processes like polymer curing .

- Solubility : The oxygen atoms in this compound’s alkoxy groups improve solubility in polar organic solvents compared to purely alkyl-substituted analogs (e.g., triethylchlorosilane) .

Bridged vs. Monofunctional Chlorosilanes

This compound is monofunctional (one reactive Si–Cl bond), whereas bridged bis(chlorosilanes) (e.g., 1,2-bis(chlorodimethylsilyl)ethane) contain two Si–Cl groups connected by organic linkers. Bridged compounds enable the synthesis of cross-linked silicophosphate networks (–(O–P–O–Si–R–Si–)ₙ), which exhibit structural regularity and advanced properties (e.g., gas sorption, mechanical strength). This compound, however, is more likely to act as a chain terminator or modifier in such systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.